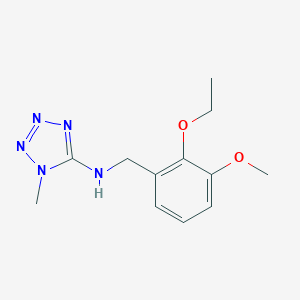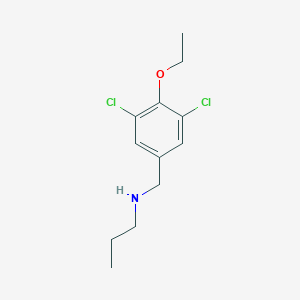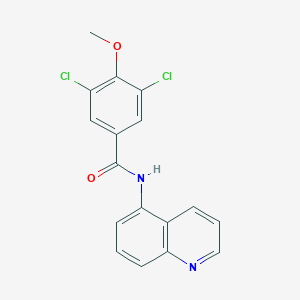![molecular formula C22H21NO4 B315239 N-dibenzo[b,d]furan-3-yl-N-(2,3,4-trimethoxybenzyl)amine](/img/structure/B315239.png)
N-dibenzo[b,d]furan-3-yl-N-(2,3,4-trimethoxybenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-dibenzo[b,d]furan-3-yl-N-(2,3,4-trimethoxybenzyl)amine: is an organic compound that features a dibenzofuran core substituted with a 2,3,4-trimethoxybenzyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-dibenzo[b,d]furan-3-yl-N-(2,3,4-trimethoxybenzyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with dibenzofuran and 2,3,4-trimethoxybenzylamine.
Reaction Conditions: The dibenzofuran is first nitrated to form a nitro compound, which is then reduced to the corresponding amine.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the dibenzofuran core can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under acidic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Probes: Due to its structural features, it can be used as a probe in biological studies to investigate various biochemical pathways.
Medicine:
Pharmaceutical Intermediates: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Mechanism of Action
The exact mechanism of action for N-dibenzo[b,d]furan-3-yl-N-(2,3,4-trimethoxybenzyl)amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The trimethoxybenzyl group may enhance its binding affinity to certain targets, while the dibenzofuran core provides structural stability .
Comparison with Similar Compounds
Dibenzofuran: A simpler analog without the trimethoxybenzyl group.
3-aminodibenzofuran: Similar structure but lacks the trimethoxybenzyl substitution.
N-(dibenzo[b,d]thiophen-3-yl)dibenzo[b,d]furan-2-amine: A related compound with a thiophene ring instead of the trimethoxybenzyl group.
Uniqueness: N-dibenzo[b,d]furan-3-yl-N-(2,3,4-trimethoxybenzyl)amine is unique due to the presence of the trimethoxybenzyl group, which can impart distinct electronic and steric properties, potentially enhancing its reactivity and binding affinity in various applications.
Properties
Molecular Formula |
C22H21NO4 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]dibenzofuran-3-amine |
InChI |
InChI=1S/C22H21NO4/c1-24-19-11-8-14(21(25-2)22(19)26-3)13-23-15-9-10-17-16-6-4-5-7-18(16)27-20(17)12-15/h4-12,23H,13H2,1-3H3 |
InChI Key |
GPTKVGVTJPVNIF-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CNC2=CC3=C(C=C2)C4=CC=CC=C4O3)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNC2=CC3=C(C=C2)C4=CC=CC=C4O3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-N-[4-(methylsulfanyl)benzyl]amine](/img/structure/B315156.png)
![N-(3-chlorobenzyl)-N-[2-(4-fluorophenyl)ethyl]amine](/img/structure/B315157.png)
![N-[4-(methylsulfanyl)benzyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B315159.png)

![N-[4-(Methylthio)benzyl]quinuclidin-3-amine](/img/structure/B315161.png)
![N-(4-ethoxybenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B315162.png)

![{[4-(METHYLSULFANYL)PHENYL]METHYL}[2-(MORPHOLIN-4-YL)ETHYL]AMINE](/img/structure/B315164.png)
![N-[4-(diethylamino)benzyl]-N-(4-pyridinylmethyl)amine](/img/structure/B315170.png)
![N-{4-[(2-methylbenzyl)amino]phenyl}propanamide](/img/structure/B315172.png)
![N-[4-(diethylamino)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B315177.png)


![N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-pentylamine](/img/structure/B315186.png)
